(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid
CAS No.:
Cat. No.: VC13783449
Molecular Formula: C8H9BBrNO3
Molecular Weight: 257.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BBrNO3 |
|---|---|
| Molecular Weight | 257.88 g/mol |
| IUPAC Name | [4-bromo-3-(methylcarbamoyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C8H9BBrNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12) |
| Standard InChI Key | WCSKCRMFZIFOGW-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)Br)C(=O)NC)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1)Br)C(=O)NC)(O)O |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The molecular formula of (4-bromo-3-(methylcarbamoyl)phenyl)boronic acid is C₈H₉BBrNO₃, with a molecular weight of 257.88 g/mol . Its structure features a phenyl ring substituted with:
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A boronic acid group (-B(OH)₂) at the para position, enabling participation in cross-coupling reactions.
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A bromine atom at the para position, which serves as a leaving group in substitution reactions.
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A methylcarbamoyl group (-NHC(O)CH₃) at the meta position, contributing to hydrogen-bonding interactions and steric effects.
The InChIKey (WCSKCRMFZIFOGW-UHFFFAOYSA-N) and SMILES string (B(C1=CC(=C(C=C1)Br)C(=O)NC)(O)O) provide precise descriptors of its stereochemical and connectivity features .
Physicochemical Properties
Key properties include:
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Solubility: Limited solubility in aqueous media but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol.
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Stability: Boronic acids are generally sensitive to protic solvents and may form anhydrides under dehydrating conditions .
Synthesis and Preparation
Synthetic Pathway
The synthesis of (4-bromo-3-(methylcarbamoyl)phenyl)boronic acid typically proceeds via a multi-step route:
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Nitro Reduction: Starting with 4-bromo-3-nitrobenzoic acid, the nitro group is reduced to an amine using catalytic hydrogenation or metal-based reductants.
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Carbamoylation: The amine intermediate reacts with methyl isocyanate to introduce the methylcarbamoyl moiety.
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Borylation: A palladium-catalyzed Miyaura borylation installs the boronic acid group, often via a boronate ester intermediate, which is subsequently hydrolyzed to yield the final product.
Optimization Challenges
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Regioselectivity: Ensuring proper orientation of substituents during borylation requires careful catalyst selection (e.g., Pd(dppf)Cl₂).
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Purification: Column chromatography or recrystallization is necessary to isolate the product from byproducts like debrominated species.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic acid group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. For example:
This reactivity is pivotal in synthesizing biaryl structures for pharmaceuticals and materials science.
Functional Group Compatibility
The methylcarbamoyl group enhances stability during coupling reactions by minimizing undesired protodeboronation, a common issue with electron-deficient boronic acids.
Comparative Analysis with Analogous Compounds
| Compound | Substituents | Reactivity Profile | Biological Activity |
|---|---|---|---|
| This compound | -B(OH)₂, -Br, -NHC(O)CH₃ | High cross-coupling efficiency | Potential protease inhibition |
| 4-Bromophenylboronic acid | -B(OH)₂, -Br | Moderate stability | Limited biological data |
| 3-Carbamoylphenylboronic acid | -B(OH)₂, -NHC(O)R | Enhanced solubility | Enzyme inhibition reported |
The methylcarbamoyl group in this compound confers superior solubility and target-binding affinity compared to simpler boronic acids.
Research Directions and Challenges
Unexplored Applications
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Optical Sensors: Boronic acids are used in glucose sensing; substituting with methylcarbamoyl could enhance selectivity .
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Polymer Chemistry: Incorporation into monomers for stimuli-responsive materials.
Synthetic Challenges
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